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molecular formula C6H5ClN4O B1531204 {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol CAS No. 1175301-94-6

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol

Cat. No. B1531204
M. Wt: 184.58 g/mol
InChI Key: RDZXJFHVKJANKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022206B2

Procedure details

A mixture of 3-chloro-6-hydrazinopyridazine (1.44 g, 9.96 mmol), glycolic acid (0.76 g, 10 mmol) and p-TsOH.H2O (2.37 g, 12.4 mmol) in toluene was refluxed overnight. Some oil formed at the bottom of the flask. LC-MS of this oil showed the desired product was formed. Toluene was decanted off, and the oil residue was suspended in water (10 mL), then basified with 3N aq. NaOH to pH=10, the resulting off-white solid was collected, and dried to give the title compound. LC-MS (ES+): 185/187 (3/1) [MH+]. 1H NMR (CDCl3): δ=2.96 (br s, 1H, —OH), 5.25 (s, 2H), 7.17 (d, J=9.6 Hz, 1H), 8.11 (d, J=9.6 Hz, 1H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[C:10](O)(=O)[CH2:11][OH:12].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10]([CH2:11][OH:12])=[N:9][N:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN
Name
Quantity
0.76 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
2.37 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Some oil formed at the bottom of the flask

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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